Cas no 2228246-84-0 (2-(3-ethynylphenyl)-2-oxoacetic acid)

2-(3-Ethynylphenyl)-2-oxoacetic acid is a specialized organic compound featuring an ethynyl group attached to a phenyl ring, coupled with a reactive oxoacetic acid moiety. This structure imparts versatility in synthetic applications, particularly in cross-coupling reactions and as a building block for pharmaceuticals or advanced materials. The ethynyl group enables click chemistry or Sonogashira coupling, while the oxoacetic acid functionality offers further derivatization potential. Its balanced reactivity and stability make it suitable for controlled functionalization in complex molecular architectures. The compound is typically handled under inert conditions due to its sensitivity. It serves as a valuable intermediate in medicinal chemistry and material science research.
2-(3-ethynylphenyl)-2-oxoacetic acid structure
2228246-84-0 structure
Product Name:2-(3-ethynylphenyl)-2-oxoacetic acid
CAS No:2228246-84-0
MF:C10H6O3
MW:174.152842998505
CID:6499467
PubChem ID:165710492
Update Time:2025-06-15

2-(3-ethynylphenyl)-2-oxoacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-ethynylphenyl)-2-oxoacetic acid
    • Benzeneacetic acid, 3-ethynyl-α-oxo-
    • Inchi: 1S/C10H6O3/c1-2-7-4-3-5-8(6-7)9(11)10(12)13/h1,3-6H,(H,12,13)
    • InChI Key: XBHFMTXIBNIICA-UHFFFAOYSA-N
    • SMILES: C(C1C=CC=C(C#C)C=1)(=O)C(=O)O

Experimental Properties

  • Density: 1.31±0.1 g/cm3(Predicted)
  • Boiling Point: 322.4±34.0 °C(Predicted)
  • pka: 2.02±0.54(Predicted)

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Additional information on 2-(3-ethynylphenyl)-2-oxoacetic acid

Introduction to 2-(3-ethynylphenyl)-2-oxoacetic acid (CAS No: 2228246-84-0)

2-(3-ethynylphenyl)-2-oxoacetic acid, identified by the Chemical Abstracts Service Number (CAS No) 2228246-84-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of β-ketoacids, characterized by its acetoacetic acid derivative structure with an ethynyl substituent at the phenyl ring. The unique structural features of 2-(3-ethynylphenyl)-2-oxoacetic acid make it a versatile intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.

The ethynylphenyl moiety in the molecular structure imparts distinct reactivity, enabling diverse chemical transformations that are valuable for medicinal chemistry applications. This compound has been explored in multiple research contexts, including its role as a precursor in the synthesis of heterocyclic compounds and as a building block for more complex pharmacophores. The β-ketoacetic acid backbone is particularly noteworthy for its ability to participate in condensation reactions, leading to the formation of enones, hydrazones, and other functional derivatives that are pivotal in drug discovery.

In recent years, 2-(3-ethynylphenyl)-2-oxoacetic acid has been studied for its potential applications in the development of anti-inflammatory and anti-cancer agents. Research has demonstrated that derivatives of this compound can modulate key biological pathways by interacting with specific enzymes and receptors. For instance, modifications of the phenyl ring or the ethynyl group have been shown to enhance binding affinity to targets such as cyclooxygenase (COX) or lipoxygenase (LOX), which are critical enzymes in inflammatory processes. Additionally, studies suggest that 2-(3-ethynylphenyl)-2-oxoacetic acid and its analogs may exhibit inhibitory effects on kinases and other signaling molecules involved in cancer progression.

The synthetic utility of CAS No 2228246-84-0 extends beyond pharmaceutical applications. It serves as a valuable scaffold for materials science research, particularly in the development of organic semiconductors and luminescent materials. The presence of the ethynyl group facilitates cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings, allowing for the construction of conjugated polymers and small-molecule chromophores. These materials are increasingly relevant in optoelectronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells.

Advances in computational chemistry have further enhanced the understanding of 2-(3-ethynylphenyl)-2-oxoacetic acid's reactivity and potential applications. Molecular modeling studies have predicted novel derivatives with optimized pharmacokinetic properties, guiding experimental efforts toward more effective drug candidates. Furthermore, green chemistry principles have been applied to improve synthetic routes, reducing waste and energy consumption while maintaining high yields. These innovations align with global efforts to promote sustainable chemical manufacturing.

The role of CAS No: 2228246-84-0 in academic research continues to evolve with emerging technologies. Techniques such as high-throughput screening (HTS) have enabled rapid evaluation of large libraries derived from this compound, accelerating the discovery process. Collaborative efforts between academia and industry have also led to interdisciplinary approaches, combining expertise in organic synthesis, medicinal chemistry, and bioinformatics to uncover new therapeutic possibilities.

In conclusion, 2-(3-ethynylphenyl)-2-oxoacetic acid represents a significant compound in modern chemical research. Its structural versatility and reactivity make it indispensable for synthesizing biologically relevant molecules across multiple disciplines. As research progresses, continued exploration of this compound and its derivatives will undoubtedly yield groundbreaking advancements in pharmaceuticals and materials science.

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